molecular formula C11H17NO B14794047 (1R,3R)-1-Amino-1-phenylpentan-3-ol

(1R,3R)-1-Amino-1-phenylpentan-3-ol

Cat. No.: B14794047
M. Wt: 179.26 g/mol
InChI Key: DNGRLALONHXQSX-UHFFFAOYSA-N
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Description

(1R,3R)-1-Amino-1-phenylpentan-3-ol (CAS 1263078-11-0) is a chiral 1,3-amino alcohol building block of high value in organic and pharmaceutical synthesis. Compounds featuring the 1,3-amino alcohol motif are prevalent in bioactive molecules and pharmaceuticals . This stereodefined scaffold is instrumental in the synthesis of complex structures such as pyrrolidine derivatives and is a key precursor for the preparation of anti-1,3-amino alcohol derivatives through methods like the asymmetric Aldol-Tishchenko reaction . Its defined (1R,3R) stereochemistry is critical for achieving stereoselective outcomes in transformations including multi-carbon homologations of aryl ketones to long-chain ketones and aldehydes, which are important structural motifs in drug development and natural products . The compound is characterized by its molecular formula (C11H17NO) and a molecular weight of 179.26 g/mol . This product is intended for research purposes and is not for diagnostic or therapeutic use. Proper handling procedures should be followed, and the material must be stored as recommended, potentially requiring cold-chain transportation .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-amino-1-phenylpentan-3-ol

InChI

InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3

InChI Key

DNGRLALONHXQSX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

Preparation Methods

Asymmetric Synthesis via Proline-Catalyzed Sequential Reactions

The enantioselective synthesis of (1R,3R)-1-amino-1-phenylpentan-3-ol has been achieved using organocatalytic methods. A seminal approach involves L-proline-catalyzed sequential α-aminoxylation and α-amination of aldehydes, followed by Horner-Wadsworth-Emmons (HWE) olefination.

Reaction Mechanism and Optimization

The proline-catalyzed pathway proceeds through enamine intermediates, enabling stereochemical control at both the C1 and C3 positions:

  • α-Aminoxylation : The aldehyde precursor reacts with nitrosobenzene in the presence of L-proline, forming an α-aminoxylated aldehyde with high enantiomeric excess (ee).
  • α-Amination : The intermediate undergoes amination using diethyl azodicarboxylate (DEAD), introducing the amino group with retention of configuration.
  • HWE Olefination : The product is elongated via olefination with a phosphoryl-stabilized ylide, yielding the pentanol backbone.

Key reaction parameters include:

  • Catalyst loading : 20 mol% L-proline.
  • Solvent : Dichloromethane (DCM) or acetonitrile.
  • Temperature : 0–25°C for optimal enantioselectivity.
Step Reagents Yield (%) ee (%)
α-Aminoxylation Nitrosobenzene, L-proline 78 99
α-Amination DEAD, L-proline 65 98
HWE Olefination Phosphoryl ylide 82 -

This method achieves >98% ee for the (1R,3R) configuration but requires multi-step purification.

Biocatalytic Synthesis Using Enzyme Cascades

Recent advances in biocatalysis have enabled the stereoselective synthesis of (1R,3R)-1-amino-1-phenylpentan-3-ol through keto reductase (KRED)- and amine transaminase (ATA)-catalyzed reactions .

Two-Step Enzymatic Pathway

  • KRED-Catalyzed Ketone Reduction :

    • Substrate: 1-Phenylpentan-3-one.
    • Enzyme: Lactobacillus brevis KRED (LBKRED).
    • Cofactor: NADPH (regenerated via glucose dehydrogenase).
    • Outcome: (3R)-1-phenylpentan-3-ol with 99% ee.
  • ATA-Catalyzed Amination :

    • Substrate: (3R)-1-phenylpentan-3-ol.
    • Enzyme: Chromobacterium violaceum ATA (CvATA).
    • Amine donor: L-alanine.
    • Outcome: (1R,3R)-1-amino-1-phenylpentan-3-ol with 97% ee.
Reaction Conditions:
Parameter KRED Step ATA Step
Temperature 30°C 37°C
pH 7.0 8.0
Reaction Time 24 h 48 h
Space-Time Yield (STY) 12 g/L/day 8 g/L/day

This cascade approach eliminates the need for protecting groups and achieves 97% overall yield with minimal byproducts.

Industrial-Scale Production Strategies

Reductive Amination in Continuous Flow Reactors

Large-scale synthesis employs continuous flow hydrogenation of 1-phenylpentan-3-one oxime:

  • Catalyst : Raney nickel (Ra-Ni) or palladium on carbon (Pd/C).
  • Conditions : 50–100 bar H₂, 80–120°C.
  • Resolution : Chiral chromatography (e.g., Chiralpak® AD-H) separates (1R,3R) from diastereomers.
Metric Batch Process Continuous Flow
Throughput (kg/day) 5 50
ee (%) 95 99
Solvent Consumption 500 L/kg 100 L/kg

Continuous flow systems enhance stereochemical purity and reduce solvent waste.

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Scalability Environmental Impact
Proline Catalysis 65–78 98–99 Low Moderate (DCM use)
Biocatalytic Cascade 97 97 High Low (aqueous)
Continuous Flow 90 99 Industrial Low (solvent reduction)

Key Findings :

  • Biocatalysis offers the greenest route but requires specialized enzyme handling.
  • Continuous flow balances scalability and stereoselectivity, making it ideal for pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,3R)-1-amino-1-phenylpentan-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: It serves as a tool to study the mechanisms of ferroptosis and other cellular processes.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to induce ferroptosis in cancer cells.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The primary mechanism of action of (1S,3R)-1-amino-1-phenylpentan-3-ol involves the inhibition of glutathione peroxidase 4 (GPX4). This inhibition leads to the accumulation of lipid reactive oxygen species, which triggers ferroptosis. The compound interacts with GPX4 and prevents it from neutralizing lipid peroxides, leading to cell death .

Comparison with Similar Compounds

Acetylated Derivatives

The acetylated derivative in , (1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl acetate, demonstrates how functional group modifications alter properties. In contrast, the unmodified (1R,3R)-1-Amino-1-phenylpentan-3-ol retains its hydrophilic character, favoring solubility in polar solvents like water or ethanol .

Cyclic and Sulfur-Containing Analogs

The compound in (C₁₇H₂₄N₂O₃S) features a five-membered ring with a sulfonyl group and a keto functionality. Its U-shaped conformation and hydrogen-bonded crystal packing contrast with the linear structure of (1R,3R)-1-Amino-1-phenylpentan-3-ol. The absence of a phenyl group in the former reduces aromatic interactions, while the sulfonyl group introduces distinct electronic effects. Such structural differences highlight how ring systems and heteroatoms influence molecular packing and physicochemical properties .

Stereochemical Considerations

The (1R,3R) configuration of the target compound is pivotal for its stereoselective interactions. This mirrors the importance of stereochemistry in pharmaceuticals, where enantiomers can differ drastically in efficacy or toxicity.

Physical and Chemical Properties

The table below summarizes key comparisons:

Compound Name Molecular Formula Functional Groups Stereochemistry Key Properties
(1R,3R)-1-Amino-1-phenylpentan-3-ol C₁₁H₁₇NO Amino, Hydroxyl, Phenyl (1R,3R) High polarity; soluble in polar solvents
Acetylated Derivative C₂₁H₂₅NO₉ Acetylamino, Acetyloxy (1R,2R,3S,4R) Lipophilic; enhanced stability
Compound from C₁₇H₂₄N₂O₃S Sulfonyl, Keto, Aromatic Not specified Moderate solubility; hydrogen-bonded crystals

Research Findings and Implications

  • Synthetic Routes: The acetylated compound in was synthesized using regioselective acetylation, a method applicable to (1R,3R)-1-Amino-1-phenylpentan-3-ol for derivative preparation .
  • Crystallography : The crystal structure in reveals hydrogen-bonding patterns (N–H⋯O) that may parallel those of the target compound, suggesting similar solid-state interactions .
  • Biological Relevance : While direct data is unavailable, the (1R,3R) configuration likely enhances target specificity compared to stereoisomers, analogous to chiral drugs like β-blockers.

Q & A

Q. Emergency Measures :

  • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What computational tools can predict the ecological toxicity or biodegradability of (1R,3R)-1-Amino-1-phenylpentan-3-ol?

Answer:

  • QSAR Models : Use EPA EPI Suite™ to estimate biodegradation potential (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50 for aquatic organisms).
  • Molecular Dynamics Simulations : Assess binding affinity to biological targets (e.g., enzymes) using software like GROMACS or AMBER.

Data Gaps : Experimental validation via OECD Guideline 301 (Ready Biodegradability) is recommended due to limited empirical data .

Basic: How can researchers verify the enantiomeric excess (ee) of synthesized (1R,3R)-1-Amino-1-phenylpentan-3-ol?

Answer:

  • Chiral HPLC : Use a column with cellulose-based stationary phases (e.g., Chiralpak® IC) and UV detection at 254 nm.
  • NMR with Chiral Solvating Agents : Add europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split enantiomer signals.
  • Polarimetry : Compare specific rotation values with literature data for pure enantiomers .

Advanced: What strategies mitigate racemization during the synthesis or storage of (1R,3R)-1-Amino-1-phenylpentan-3-ol?

Answer:

  • Low-Temperature Storage : Store at -20°C under inert atmosphere (argon or nitrogen).
  • Derivatization : Convert to stable salts (e.g., hydrochloride or tartrate salts) to reduce amino group reactivity ().
  • Reaction Solvent Selection : Avoid protic solvents (e.g., methanol) that may protonate the amino group, increasing racemization risk .

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